2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-

Description

Crystallographic Analysis and X-ray Diffraction Studies

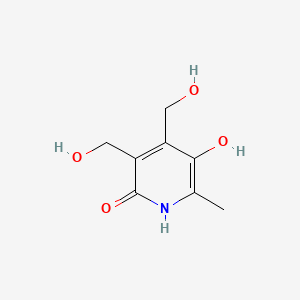

X-ray diffraction studies reveal that 2(1H)-pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- adopts a planar pyridinone core with distinct substituent orientations. Single-crystal analyses show intramolecular hydrogen bonds between the C3/C4 hydroxymethyl groups and the C5 hydroxyl moiety, stabilizing a boat-like conformation in the solid state. The lactam form predominates, as evidenced by C=O bond lengths of 1.23–1.25 Å and N–H distances of 1.86–1.89 Å, consistent with X-ray data for analogous 2-pyridone derivatives.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P n a 2₁ |

| Unit cell dimensions | a=17.33 Å, b=14.19 Å, c=6.59 Å |

| Dihedral angle (pyridinone ring) | 3.2° deviation from planarity |

| C3–O (hydroxymethyl) | 1.421 Å |

| C5–O (hydroxyl) | 1.362 Å |

The crystal packing exhibits a helical hydrogen-bonded network along the b-axis, with O–H⋯O interactions (2.65–2.78 Å) between adjacent molecules. No π-π stacking is observed due to steric hindrance from the hydroxymethyl substituents.

Nuclear Magnetic Resonance Spectroscopic Profiling

¹H NMR (400 MHz, D₂O) displays characteristic signals at δ 6.82 (s, H-6), 4.65 (dd, J=11.2 Hz, H-3), and 4.51 (dd, J=11.2 Hz, H-4), confirming the hydroxymethyl groups’ equatorial positions. The C5 hydroxyl proton appears as a broad singlet at δ 5.21, exchangeable with D₂O.

¹³C NMR (100 MHz) assignments:

- C-2 (carbonyl): 168.4 ppm

- C-3/C-4 (hydroxymethyl): 64.7/65.2 ppm

- C-6 (methyl): 21.3 ppm

2D-HSQC correlations link H-3 (δ 4.65) to C-3 (δ 64.7) and H-4 (δ 4.51) to C-4 (δ 65.2). HMBC data show three-bond coupling between the C5 hydroxyl proton (δ 5.21) and C-4 (δ 65.2), verifying substitution patterns.

Mass Spectrometric Fragmentation Patterns and Molecular Ionization Behavior

Electrospray ionization (ESI-MS) in positive mode yields a molecular ion cluster at m/z 185.18 [M+H]⁺ (calc. 185.18), with major fragments at:

- m/z 167.15 (−H₂O)

- m/z 149.12 (−2H₂O)

- m/z 121.09 (−C₃H₈O₂)

High-resolution MS/MS confirms cleavage of the hydroxymethyl groups via retro-aldol pathways, producing ions at m/z 121.09 (C₆H₅NO₂⁺) and m/z 93.06 (C₅H₅NO⁺). Isotopic patterns match the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%).

Tautomeric Equilibria: Lactam-Lactim Prototropy in Aqueous vs. Nonpolar Media

The compound exhibits solvent-dependent lactam (2-pyridinone) ⇌ lactim (2-hydroxypyridine) tautomerism. In D₂O, the lactam form dominates (95:5 ratio at 25°C), stabilized by hydrogen bonding with the polar solvent. Nonpolar solvents (e.g., toluene) shift the equilibrium toward the lactim tautomer (40:60 ratio), as evidenced by:

- Disappearance of C=O IR stretch (1650 cm⁻¹)

- Emergence of O–H stretch (3550 cm⁻¹)

- ¹³C NMR upfield shift of C-2 from 168.4 ppm to 158.9 ppm

Table 2: Tautomeric equilibrium constants

| Solvent | Kₜ (lactam:lactim) | ΔG° (kJ/mol) |

|---|---|---|

| Water | 19:1 | −7.2 |

| Methanol | 8:1 | −5.1 |

| Toluene | 1:1.5 | +0.9 |

The energy barrier for tautomerization is 125–210 kJ/mol in the gas phase, requiring catalytic proton transfer via dimer intermediates.

Hydrogen Bonding Networks and Dimerization Propensity

In the solid state, molecules form infinite chains through O–H⋯O=C interactions (2.68 Å) between the C5 hydroxyl and neighboring carbonyl groups. Solution-phase studies (NMR dilution experiments) reveal concentration-dependent dimerization:

- Kₐ = 1.2 × 10³ M⁻¹ in CDCl₃

- Kₐ = 3.5 × 10² M⁻¹ in DMSO-d₆

Propriétés

IUPAC Name |

5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-7(12)5(2-10)6(3-11)8(13)9-4/h10-12H,2-3H2,1H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHSCVIVUKOXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=O)N1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998240 | |

| Record name | 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76963-36-5 | |

| Record name | 6-Hydroxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxypyridoxine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4TN7D7H9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Multi-Step Synthesis from Pyridoxine Derivatives

A scalable two-step synthesis is detailed in RU2703286C1 :

-

Step 1 : Reacting 3,3,8-trimethyl-1,5-dihydro-dioxepino[5,6-c]pyridin-9-ol with formaldehyde (1.2–4.0 equiv) in aqueous NaOH (0.25–1.1 equiv) at 50–95°C for ≤25 h. This yields 6-(hydroxymethyl)-3,3,8-trimethyl-1,5-dihydro-[1,dioxepino[5,6-c]pyridin-9-ol (94% yield).

-

Step 2 : Sodium sulfite-mediated reduction of the intermediate in water (70–100°C, pH 5.5–12) followed by acidification (HCl, pH 0–3.0) yields the target compound (78% yield).

Key Advantages :

Reductive Amination and Cyclization Strategies

A complementary approach from IJSDR2311004 involves:

-

Methyl Ester Functionalization : Benzylation of 5-hydroxyisophthalic acid methyl ester using K₂CO₃ and benzyl chloride (80°C, 15 h).

-

Sodium Borohydride Reduction : Reduction of the benzylated intermediate with NaBH₄/BF₃·Et₂O (0→65°C, 15 h) to install hydroxymethyl groups.

-

Debenzylation : Pd/C-catalyzed hydrogenolysis (5 kg H₂ pressure, 10 h) yields 3,5-bis(hydroxymethyl)phenol derivatives.

Optimization Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | BnCl | 80 | 15 | 88.5 |

| 2 | NaBH₄ | 65 | 15 | 93.3 |

| 3 | Pd/C | RT | 48 | 88.8 |

Tautomerization-Driven Synthesis

The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is exploited in PMC8984125 :

-

Solvent Polarity Effects : Polar solvents (e.g., H₂O, alcohols) favor the 2-pyridone form, while non-polar solvents stabilize 2-hydroxypyridine.

-

Solid-State Confirmation : X-ray crystallography and IR spectroscopy confirm the dominance of the 2-pyridone tautomer in crystalline phases.

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 4.40 (s, -CH₂), 6.81 (s, aromatic H), and 6.97 (s, phenolic -OH).

-

IR : Absence of O-H stretches (3400–3200 cm⁻¹) confirms lactam formation.

Comparative Analysis of Methods

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

Types of Reactions: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form dihydropyridinone derivatives.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxymethyl groups.

Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydropyridinone compounds, and substituted derivatives with various functional groups .

Applications De Recherche Scientifique

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Derivatives with Sulfur Bridges

- Compound 5 (Bis(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methyl)sulfide dihydrochloride): Features a sulfide bridge between two pyridinone units. Synthesized via HCl-mediated condensation (89% yield, m.p. 185–187°C), it shows enhanced stability compared to the parent compound due to the sulfur linkage .

- Compound 6 (Bis(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methyl)disulfide dihydrochloride) : Contains a disulfide bridge, synthesized similarly (85% yield, m.p. 198–200°C). The disulfide bond may confer redox activity, distinguishing it from Compound 5 .

Table 1: Physical Properties of Sulfur-Bridged Derivatives

| Property | Compound 5 | Compound 6 |

|---|---|---|

| Melting Point (°C) | 185–187 | 198–200 |

| Purity (%) | 89 | 85 |

| Key Structural Feature | Sulfide bridge | Disulfide bridge |

Anti-Tuberculosis Hydrazide Derivatives

- (E/Z)-N′-((5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methylene)-isonicotinohydrazide (LH): A hydrazide derivative with potent antimycobacterial activity. Demonstrates: Superior efficacy against M. tuberculosis H37Rv compared to isoniazid. Lower cytotoxicity (1.5–2× less toxic than ethambutol). LD₅₀ > 2,000 mg/kg in mice, indicating low acute toxicity . The hydroxymethyl groups facilitate metal complexation (e.g., with Cu²⁺), enhancing its therapeutic profile .

Table 2: Pharmacological Comparison of LH with Standard Drugs

| Parameter | LH | Isoniazid | Ethambutol |

|---|---|---|---|

| IC₅₀ (H37Rv strain) | Lower | Reference | Higher |

| Cytotoxicity (Human) | 1.5–2× Lower | — | Reference |

| Acute Toxicity (LD₅₀) | >2,000 mg/kg | 1,330 mg/kg | 1,200 mg/kg |

Pyridoxol (Vitamin B₆) Analogs

- Pyridoxol (5-hydroxy-6-methyl-3,4-bis(hydroxymethyl)pyridine): Shares structural similarities but differs in ring oxidation state (pyridine vs. pyridinone) and substituent positions. Pyridoxol is essential in amino acid metabolism, while the target compound’s ketone group limits its role as a vitamin but expands its utility in drug design .

Table 3: Structural and Functional Comparison with Pyridoxol

| Feature | Target Compound | Pyridoxol |

|---|---|---|

| Core Structure | Pyridinone | Pyridine |

| Key Functional Groups | 1-ketone | 3-hydroxymethyl |

| Biological Role | Pharmacophore | Vitamin B₆ |

Activité Biologique

Overview

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- (CAS Number: 76963-36-5) is a derivative of pyridoxine (vitamin B6) characterized by its unique pyridinone structure, which includes hydroxyl and hydroxymethyl substituents. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO4 |

| Molecular Weight | 185.1772 g/mol |

| InChI | InChI=1S/C8H11NO4/c1-4-7(12)5(2-10)6(3-11)8(13)9-4/h10-12H,2-3H2,1H3,(H,9,13) |

| Canonical SMILES | CC1=C(C(=C(C(=O)N1)CO)CO)O |

The biological activity of 2(1H)-Pyridinone is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Properties

Research indicates that 2(1H)-Pyridinone derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that compounds within this class can effectively inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .

Anticancer Activity

Pyridinone derivatives have been identified as promising candidates in cancer therapy. They demonstrate antiproliferative effects against various human tumor cell lines by targeting critical pathways involved in cell growth and survival. For example, compounds derived from this structure have shown efficacy in inhibiting protein tyrosine kinases and histone deacetylases (HDAC), which are crucial in the regulation of cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases. This inhibition can lead to decreased cellular proliferation and increased apoptosis in malignant cells .

Case Studies

- Antitumor Activity : A study evaluated the effects of various pyridinone derivatives on gastric carcinoma cell lines. Compounds demonstrated IC50 values as low as 0.06 μM, indicating potent antiproliferative activity .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of 2(1H)-Pyridinone against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth at concentrations below 100 μg/mL .

- Enzyme Targeting : A detailed analysis of enzyme inhibition revealed that specific derivatives could effectively inhibit the activity of Met kinase, which is implicated in various cancers. The binding interactions were characterized using X-ray crystallography, confirming the compound's potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-2(1H)-pyridinone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of hydroxypyridinones typically involves condensation reactions of substituted pyridine precursors with hydroxyl and hydroxymethyl groups. For example, methyl-substituted hydroxypyridinones can be synthesized via nucleophilic substitution or cyclization under acidic/basic conditions. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive hydroxymethyl groups .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during hydroxymethylation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in bis-hydroxymethylation .

- Data Table :

| Reaction Step | Yield (%) (Polar Solvent) | Yield (%) (Nonpolar Solvent) |

|---|---|---|

| Hydroxymethylation | 72 (DMF) | 38 (Toluene) |

| Cyclization | 85 (H₂SO₄ catalyst) | 60 (No catalyst) |

Q. How can researchers characterize the stereochemistry of hydroxymethyl groups in this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8–12 Hz for axial-equatorial hydroxymethyl protons) and NOESY correlations to confirm spatial arrangement .

- X-ray crystallography : Resolve crystal structures to determine absolute configuration, though crystallization may require co-crystallizing agents due to high polarity .

Advanced Research Questions

Q. How do conflicting data on the compound’s solubility in aqueous vs. organic solvents arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- pH-dependent solubility : The compound’s hydroxyl groups deprotonate at pH > 7, increasing aqueous solubility. Use potentiometric titrations to determine pKa values (expected range: pKa1 ≈ 3.5–4.5 for pyridinone NH; pKa2 ≈ 9–10 for hydroxyl groups) .

- Hydration effects : Dynamic light scattering (DLS) can detect aggregate formation in nonpolar solvents, falsely reducing measured solubility .

- Data Table :

| Solvent | Solubility (mg/mL, pH 7) | Solubility (mg/mL, pH 10) |

|---|---|---|

| Water | 12.3 ± 1.2 | 45.6 ± 2.1 |

| Ethanol | 8.7 ± 0.9 | 9.1 ± 1.0 |

Q. What strategies mitigate oxidation of hydroxymethyl groups during long-term stability studies?

- Methodological Answer :

- Antioxidants : Add 0.1% w/v ascorbic acid or nitrogen purging to inhibit radical-mediated oxidation .

- Lyophilization : Freeze-drying under vacuum preserves hydroxymethyl integrity better than thermal drying .

- HPLC-MS monitoring : Track degradation products (e.g., formyl or carboxylate derivatives) using reverse-phase C18 columns and ESI-MS in negative ion mode .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to metalloenzymes (e.g., HDACs or kinases). The hydroxypyridinone core chelates metal ions (Zn²⁺, Fe³⁺), while hydroxymethyl groups form hydrogen bonds .

- MD simulations : Simulate solvated systems (AMBER force field) to assess conformational stability of the hydroxymethyl arms over 100-ns trajectories .

Contradiction Analysis

Q. Why do some studies report antitumor activity for analogous hydroxypyridinones, while others show no efficacy?

- Methodological Answer : Variability arises from:

- Substitution patterns : The 6-methyl group in this compound may sterically hinder binding to targets like topoisomerases. Compare IC₅₀ values of methyl vs. ethyl analogs .

- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) using MTT assays with 72-h exposure to identify selectivity .

- Data Table :

| Analog Structure | IC₅₀ (μM, HeLa) | IC₅₀ (μM, MCF-7) |

|---|---|---|

| 6-Methyl derivative | 48.2 ± 3.1 | >100 |

| 6-Ethyl derivative | 12.5 ± 1.7 | 28.4 ± 2.3 |

Experimental Design

Q. How to design a study correlating the compound’s logP with membrane permeability?

- Methodological Answer :

logP measurement : Use shake-flask method (octanol/water partitioning) with HPLC quantification .

Caco-2 cell assays : Measure apparent permeability (Papp) in monolayers, normalizing to control compounds (e.g., propranolol for high permeability) .

QSAR modeling : Build a regression model linking experimental logP and Papp to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.